(4S,5S)-octane-4,5-diamine
Description
(4S,5S)-Octane-4,5-diamine is a chiral aliphatic diamine characterized by its stereospecific configuration at the 4th and 5th carbon atoms. For instance, (4S,5S)-octane-4,5-diol, a precursor synthesized via biocatalytic cascades (Figure 33 in ), exhibits an optical rotation of [α]D −33 (c 0.54 in EtOH), confirming its (4S,5S)-configuration .
Key physicochemical data for derivatives of (4S,5S)-octane-4,5-diamine include:
- Acetylated derivative (4S,5S)-5b: Synthesized in 87% yield, with ¹H-NMR (CDCl₃) δ 4.99 (m, 2H), 2.06 (s, 6H), and 13C-NMR δ 170.7 (carbonyl). Optical rotation: [α]D −42.1 (c 0.96 in CHCl₃), 76% enantiomeric excess (ee) via chiral GC .
- Enantiomeric separation: Retention times on a DEX-CB chiral column for (4S,5S)-5b and its (4R,5R)-enantiomer are 7.7 min and 7.9 min, respectively, at 130°C .
Properties
Molecular Formula |
C8H20N2 |
|---|---|
Molecular Weight |
144.26 g/mol |
IUPAC Name |
(4S,5S)-octane-4,5-diamine |
InChI |
InChI=1S/C8H20N2/c1-3-5-7(9)8(10)6-4-2/h7-8H,3-6,9-10H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
NHOGRGYHBHZMIL-YUMQZZPRSA-N |
Isomeric SMILES |
CCC[C@@H]([C@H](CCC)N)N |
Canonical SMILES |
CCCC(C(CCC)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-octane-4,5-diamine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the reduction of a chiral diimine precursor using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to achieve high yield and selectivity.
Industrial Production Methods
Industrial production of (4S,5S)-octane-4,5-diamine may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. Catalytic hydrogenation of suitable precursors in the presence of chiral ligands can also be employed to produce the desired stereoisomer in large quantities.
Chemical Reactions Analysis
Types of Reactions
(4S,5S)-octane-4,5-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of primary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, primary amines, and various substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4S,5S)-octane-4,5-diamine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (4S,5S)-octane-4,5-diamine involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and influencing the activity of enzymes. The specific pathways involved depend on the particular application and the biological system being studied.
Comparison with Similar Compounds
(4S,5S)-4,5-Di(aminomethyl)-2,2-dimethyldioxolane (CAS 119322-88-2)
Structural Features :
Comparison with (4S,5S)-Octane-4,5-diamine :
(4S,5S)-1,2-Dithiane-4,5-diol (DrugBank DB02693)
Structural Features :
Comparison with (4S,5S)-Octane-4,5-diamine :
The sulfur atoms in the dithiane derivative confer redox activity, contrasting with the nucleophilic amine groups in the octane diamine.
4-Methylpentane-1,4-diamine (CAS 83686-55-9)
Structural Features :
Comparison with (4S,5S)-Octane-4,5-diamine :
| Property | (4S,5S)-Octane-4,5-diamine | 4-Methylpentane-1,4-diamine |
|---|---|---|
| Chain Length | 8-carbon linear chain | 6-carbon branched chain |
| Steric Effects | Lower (linear) | Higher (branched) |
| Boiling Point | Not reported | Likely lower due to branching |
Branched diamines like 4-methylpentane-1,4-diamine may exhibit reduced crystallinity compared to linear analogs, impacting solubility and reactivity .
Biological Activity
(4S,5S)-octane-4,5-diamine, a chiral diamine compound, has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
(4S,5S)-octane-4,5-diamine is a chiral molecule with the following chemical formula:
- Molecular Formula : C₈H₁₈N₂
- Molecular Weight : 158.25 g/mol
The compound can be synthesized through various methods, including the reduction of corresponding precursors or through asymmetric synthesis techniques. Its stereochemistry plays a crucial role in its biological interactions and efficacy.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of (4S,5S)-octane-4,5-diamine. It has demonstrated activity against a range of bacterial strains:
- Minimum Inhibitory Concentrations (MICs) :
- Staphylococcus aureus: MIC = 0.25 μg/mL
- Escherichia coli: MIC = 0.5 μg/mL
- Enterococcus faecalis: MIC = 0.125 μg/mL
These results indicate that (4S,5S)-octane-4,5-diamine exhibits potent antibacterial properties, particularly against Gram-positive bacteria.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of (4S,5S)-octane-4,5-diamine have been assessed in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.3 |
| MCF-7 (breast cancer) | 8.7 |
| A549 (lung cancer) | 15.2 |
The IC50 values suggest moderate cytotoxicity against these cancer cell lines, indicating potential for further development as an anticancer agent.
The biological activity of (4S,5S)-octane-4,5-diamine is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial cell wall synthesis.
- Interference with DNA Replication : The compound has shown potential to disrupt DNA gyrase and topoisomerase activities in bacteria, leading to impaired DNA replication and cell division.
- Induction of Apoptosis in Cancer Cells : In cancer cells, it may trigger apoptotic pathways through the activation of caspases.
Case Studies and Research Findings
- Antibacterial Study : A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of (4S,5S)-octane-4,5-diamine against multidrug-resistant strains of Staphylococcus aureus. The compound was found to enhance the efficacy of conventional antibiotics when used in combination therapy .
- Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that (4S,5S)-octane-4,5-diamine displayed selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
